CC214-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

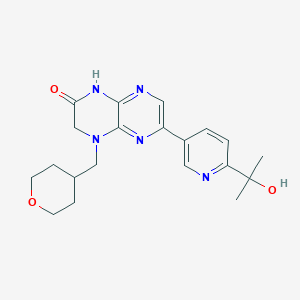

Molecular Formula |

C20H25N5O3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

2-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-8-(oxan-4-ylmethyl)-5,7-dihydropyrazino[2,3-b]pyrazin-6-one |

InChI |

InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |

InChI Key |

UWUPKVZQISLSSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(CC(=O)N3)CC4CCOCC4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Target of CC214-2: An In-depth Technical Guide to an ATP-Competitive mTOR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of CC214-2, a potent and selective ATP-competitive inhibitor of the mTOR kinase. The information presented herein is synthesized from key preclinical studies to support further research and development efforts in oncology and related fields.

Executive Summary

This compound is a small molecule inhibitor that targets the kinase domain of the mechanistic Target of Rapamycin (mTOR). Unlike allosteric inhibitors such as rapamycin, which primarily affect the mTORC1 complex, this compound acts as an ATP-competitive inhibitor, effectively blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers. Preclinical studies, particularly in glioblastoma models, have demonstrated that this compound can suppress rapamycin-resistant mTORC1 signaling, inhibit mTORC2-mediated Akt phosphorylation, and significantly reduce tumor growth both in vitro and in vivo. A key finding in the study of this compound is its potent induction of autophagy, a cellular self-degradation process that can promote cancer cell survival and thus represents a mechanism of resistance to the drug.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the serine/threonine kinase mTOR. This compound is part of a chemical series that includes CC214-1 (used for in vitro studies), with this compound being an analog developed with pharmacokinetic properties suitable for in vivo applications.

Dual Inhibition of mTORC1 and mTORC2

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, with different downstream targets and cellular functions.

-

mTORC1: This complex integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis, cell growth, and autophagy. Key downstream effectors include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2: This complex is involved in the regulation of cell survival and metabolism, primarily through the phosphorylation and activation of Akt at serine 473.

This compound, by competing with ATP for the binding site in the mTOR kinase domain, effectively inhibits the catalytic activity of both complexes. This leads to the dephosphorylation of mTORC1 substrates (P-S6, P-4E-BP1) and the inhibition of mTORC2-mediated Akt phosphorylation.

Signaling Pathway Inhibition

The inhibitory action of this compound on the mTOR pathway is illustrated in the signaling pathway diagram below. Hyperactivation of this pathway, often through mutations like EGFRvIII expression or loss of the tumor suppressor PTEN, renders cancer cells particularly sensitive to this compound.

Quantitative Data

The following tables summarize the quantitative data for the in vitro activity of CC214-1 and the in vivo efficacy of this compound.

Table 1: In Vitro Activity of CC214-1

| Cell Line | Genetic Background | Treatment | Concentration (µmol/L) | Effect |

| U87EGFRvIII | PTEN null, EGFRvIII | CC214-1 | 0.1 - 10 | Dose-dependent reduction in cell viability |

| Glioblastoma Cells | - | CC214-1 | 0.1, 1, 2, 5, 10 | Inhibition of mTORC1/mTORC2 signaling |

Data synthesized from descriptions in the cited literature. Specific IC50 values were not detailed in the abstracts reviewed.

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

| Model | Treatment | Dosage | Duration | Outcome |

| U87EGFRvIII Flank Xenografts | This compound | Not Specified | 1 week | >50% reduction in tumor growth |

| U87EGFRvIII Intracranial Xenografts | This compound | Not Specified | 6 days | >50% reduction in tumor volume |

| U87EGFRvIII Intracranial Xenografts | This compound + Chloroquine | Not Specified | 6 days | Enhanced tumor cell death (TUNEL staining) |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of CC214-1 and this compound.

In Vitro Cell Viability Assay

This protocol describes a method for assessing the effect of CC214-1 on the viability of glioblastoma cells.

Methodology:

-

Cell Seeding: Seed 15,000 glioblastoma cells per well in 12-well plates.

-

Incubation: Allow cells to adhere overnight.

-

Treatment: Treat the cells with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µmol/L). For combination studies, co-treat with an autophagy inhibitor like chloroquine (e.g., 10 µmol/L).

-

Incubation: Incubate the treated cells for 3 days.

-

Viability Assessment: Assess cell viability using the Trypan Blue exclusion method.

The Role of CC214-2 in Glioblastoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults.[1] A hallmark of GBM is the hyperactivation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, occurring in nearly 90% of cases.[2][3] While this makes mTOR a compelling therapeutic target, first-generation allosteric mTOR inhibitors like rapamycin have shown limited clinical efficacy. This is partly due to their inability to completely suppress mTOR complex 1 (mTORC1) signaling and their lack of activity against mTOR complex 2 (mTORC2).[2][3][4] CC214-2, a novel ATP-competitive mTOR kinase inhibitor, has emerged as a promising therapeutic agent that overcomes these limitations by targeting both mTORC1 and mTORC2.[2][4][5] This technical guide provides an in-depth analysis of the preclinical data on the role of this compound in glioblastoma, focusing on its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action of this compound in Glioblastoma

This compound is an ATP-competitive inhibitor of mTOR kinase, which allows it to block the activity of both mTORC1 and mTORC2.[2][4] This dual inhibition is critical for a more complete shutdown of the mTOR signaling pathway. In contrast to allosteric inhibitors like rapamycin, this compound effectively suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2 signaling.[2][4][5]

The antitumor activity of this compound in glioblastoma is particularly enhanced in tumors with specific genetic alterations. Expression of the constitutively active epidermal growth factor receptor variant III (EGFRvIII) and loss of the tumor suppressor phosphatase and tensin homolog (PTEN) are key determinants of sensitivity to this compound.[2][3] These mutations lead to strong activation of the mTOR pathway, making the tumor cells highly dependent on this signaling cascade for their growth and survival.

A crucial aspect of the cellular response to this compound is the induction of autophagy.[2][3] While this compound effectively inhibits tumor cell proliferation, the induction of autophagy acts as a survival mechanism, preventing tumor cell death.[2][5] This has led to the exploration of combination therapies aimed at inhibiting autophagy to enhance the cytotoxic effects of this compound.

Preclinical Efficacy of this compound

The preclinical efficacy of this compound and its in vitro counterpart, CC214-1, has been demonstrated in both cell culture and animal models of glioblastoma.

In Vitro Studies

In a panel of glioblastoma cell lines, CC214-1 demonstrated potent inhibition of cell proliferation. The U87EGFRvIII cell line was found to be particularly sensitive, with an IC50 in the range of 0.5 μmol/L.[6]

In Vivo Studies

In an orthotopic xenograft model using U87EGFRvIII cells, this compound treatment resulted in a significant reduction in tumor volume of over 50%.[5] Furthermore, the combination of this compound with the autophagy inhibitor chloroquine not only suppressed tumor growth but also significantly increased tumor cell death, as evidenced by increased TUNEL staining.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of CC214-1/2 in glioblastoma.

| Cell Line | Genetic Profile | CC214-1 IC50 (μmol/L) |

| U87EGFRvIII | EGFRvIII+, PTEN- | ~0.5 |

| LN229 | PTEN+ | >10 |

| U251 | PTEN- | ~2 |

| Treatment Group | Tumor Volume Reduction (%) | Proliferation (Ki67 Index) | Apoptosis (TUNEL Staining) |

| Vehicle Control | 0 | High | Low |

| This compound | >50 | Reduced | Moderate |

| This compound + Chloroquine | >50 | Reduced | Significantly Increased |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

-

Cell Seeding: Glioblastoma cells were seeded in 12-well plates at a density of 15,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with CC214-1 at concentrations of 0.1, 1, 2, 5, and 10 μmol/L. For combination studies, chloroquine was used at a concentration of 10 μmol/L.

-

Incubation: The treated cells were incubated for 3 days.

-

Cell Counting: Cell viability was assessed by trypan blue exclusion and counting using a hemocytometer.

Western Blotting for mTOR Pathway Analysis

-

Cell Lysis: Glioblastoma cells were treated with the indicated compounds for specified times, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Glioblastoma Xenograft Model

-

Cell Implantation: U87MG cells engineered to express EGFRvIII and a fluorescent protein (e.g., TurboFP635) were stereotactically injected into the brains of immunodeficient mice.

-

Tumor Growth Monitoring: Tumor growth was monitored non-invasively using fluorescence molecular tomography (FMT) imaging.

-

Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups and administered this compound (e.g., via oral gavage) with or without chloroquine.

-

Endpoint Analysis: At the end of the treatment period, mice were euthanized, and the brains were harvested for immunohistochemical analysis.

TUNEL Assay for Apoptosis Detection

-

Tissue Preparation: Brain tissues from the xenograft model were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Permeabilization: Tissue sections were deparaffinized, rehydrated, and permeabilized with proteinase K.

-

Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, was added to the sections and incubated in a humidified chamber.

-

Staining and Visualization: Nuclei were counterstained with DAPI. The sections were then mounted and visualized using a fluorescence microscope to detect apoptotic cells (TUNEL-positive).

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this whitepaper.

Caption: The mTOR signaling pathway in glioblastoma and points of inhibition by this compound and chloroquine.

Caption: Workflow for the preclinical evaluation of this compound in glioblastoma.

Conclusion and Future Directions

The ATP-competitive mTOR kinase inhibitor this compound has demonstrated significant preclinical activity against glioblastoma, particularly in tumors with EGFRvIII expression and PTEN loss. Its ability to inhibit both mTORC1 and mTORC2 offers a distinct advantage over earlier mTOR inhibitors. The discovery that autophagy induction is a key resistance mechanism provides a strong rationale for combination therapies. The synergistic effect observed with the autophagy inhibitor chloroquine highlights a promising strategy to enhance the therapeutic efficacy of this compound. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of glioblastoma. This includes the identification of predictive biomarkers to select patients most likely to benefit from this targeted therapy and the clinical evaluation of this compound in combination with autophagy inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Rajesh Chopra — Researcher Profile [rawdatalibrary.net]

- 4. researchgate.net [researchgate.net]

- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CC214-2 Induced Autophagy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the mechanism by which the mTOR kinase inhibitor CC214-2 induces autophagy, a critical process for professionals in oncology and drug development to understand for therapeutic applications.

Introduction

This compound is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a pivotal kinase that regulates cell growth, proliferation, and survival.[1][2][3][4] Hyperactivation of the mTOR signaling pathway is a common feature in many cancers, including glioblastoma, making it a prime target for therapeutic intervention.[1][2][3][4][5] Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTOR Complex 1 (mTORC1), this compound and its in vitro counterpart, CC214-1, effectively suppress the kinase activity of both mTORC1 and the rapamycin-resistant mTOR Complex 2 (mTORC2).[1][2][3][4]

A significant consequence of mTOR inhibition by this compound is the potent induction of autophagy.[1][2][3][4] Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis and survive stress conditions, such as nutrient deprivation.[6][7][] In the context of cancer therapy, autophagy can act as a double-edged sword. While in some cases it can lead to cell death, it often serves as a pro-survival mechanism, enabling cancer cells to resist the effects of chemotherapy.[1][2] Research has demonstrated that the autophagy induced by CC214 compounds prevents tumor cell death, and that pharmacological or genetic inhibition of this autophagic response significantly sensitizes cancer cells to the cytotoxic effects of this compound.[1][2][9]

This guide will delve into the core mechanisms of this compound-induced autophagy, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Mechanism of Action: mTOR Inhibition and Autophagy Induction

The primary mechanism by which this compound induces autophagy is through the direct inhibition of mTOR kinase activity within both mTORC1 and mTORC2.

mTORC1 and Autophagy Regulation:

mTORC1 is a central regulator of autophagy.[6][7] Under normal, nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of the autophagosome.[6][10][11] The ULK1 complex consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.[12] By inhibiting mTORC1, this compound prevents the inhibitory phosphorylation of the ULK1 complex.[7][11] This disinhibition allows the ULK1 complex to become active and phosphorylate downstream components of the autophagy machinery, thereby initiating the formation of the phagophore, the precursor to the autophagosome.[6][13]

Signaling Pathway Diagram:

References

- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitotic phosphorylation of the ULK complex regulates cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

CC214-2: A Technical Guide for Researchers

This technical guide provides an in-depth overview of CC214-2, a potent and selective inhibitor of LIM kinases (LIMK). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the LIMK signaling pathway. This document covers the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C₂₃H₂₄N₆O₂. Its structure and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: 4-(5-(1-isopropyl-1H-pyrazol-5-yl)-1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrimidin-2-amine

-

SMILES: CC(C)n1cc(c(n1)C)-c2cc3c(n2)N(c4ccc(nc4)NCCOC)C=N3

-

PubChem CID: 71490240

Physicochemical and Pharmacological Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄N₆O₂ | |

| Molecular Weight | 428.49 g/mol | |

| Appearance | White to off-white solid | |

| LIMK1 IC₅₀ | 8 nM | |

| LIMK2 IC₅₀ | 6 nM | |

| Mechanism of Action | Reversible, ATP-competitive inhibitor of LIMK |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of both LIMK1 and LIMK2. These kinases are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin. By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, thereby maintaining its active state and promoting actin filament disassembly. This modulation of the cytoskeleton has significant implications for various cellular processes, including cell migration, invasion, and proliferation.

The primary signaling cascade involving LIMK is the Rho-ROCK-LIMK pathway. Upstream signals, often initiated by growth factors or cell adhesion molecules, activate the small GTPase RhoA. Activated RhoA then binds to and activates Rho-associated kinase (ROCK), which in turn phosphorylates and activates LIMK.

CC214-2: A Technical Overview of a Novel mTOR Kinase Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the discovery, development, and preclinical evaluation of CC214-2, a potent and selective, orally available ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. Developed to address the shortcomings of earlier allosteric mTOR inhibitors like rapamycin, this compound demonstrates significant anti-tumor activity in preclinical models of glioblastoma (GBM), particularly in tumors with specific genetic alterations. This whitepaper synthesizes the available data on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. It aims to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction and Rationale

The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, including in nearly 90% of glioblastomas, making it a prime target for therapeutic intervention.[1] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), function as allosteric inhibitors of the mTORC1 complex. However, their clinical efficacy in glioblastoma has been limited. This is attributed to their inability to inhibit the second mTOR complex, mTORC2, and their failure to fully suppress the phosphorylation of a key mTORC1 effector, 4E-BP1, which is critical for protein translation.[1]

This led to the development of a new generation of ATP-competitive mTOR kinase inhibitors designed to target the catalytic site of the enzyme, thereby inhibiting both mTORC1 and mTORC2.[1] CC214-1 was identified as a potent in vitro tool compound from this class, and this compound was subsequently developed as a related analog with pharmacokinetic properties suitable for in vivo studies.[2] This new class of inhibitors was designed to overcome rapamycin resistance and more comprehensively block mTOR signaling.[1][2]

Discovery and Lead Optimization

The discovery of this compound stemmed from a focused medicinal chemistry effort to develop potent and selective mTOR kinase inhibitors. The process began with the identification of a novel series of imidazo[4,5-b]pyrazin-2-ones as a promising scaffold. Through structure-activity relationship (SAR) studies, modifications were made to this core structure to optimize potency, selectivity, and pharmacokinetic properties. While the full details of the SAR are proprietary, the development of this compound from the in vitro tool compound CC214-1 involved modifications to improve its oral bioavailability and metabolic stability, making it a suitable candidate for in vivo preclinical evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. Unlike rapalogs, this compound's ATP-competitive nature allows it to block the function of both mTORC1 and mTORC2 complexes.

Inhibition of mTORC1: By inhibiting mTORC1, this compound suppresses the phosphorylation of its downstream targets, including S6 kinase (S6K) and 4E-BP1. This leads to a reduction in protein synthesis and cell growth.[2]

Inhibition of mTORC2: this compound's inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473. This disrupts a critical pro-survival signal, further contributing to the compound's anti-tumor activity.[2]

A significant finding in the preclinical evaluation of CC214-1 and this compound is the induction of autophagy as a cellular response to mTOR inhibition.[2] Autophagy can act as a survival mechanism for cancer cells under stress, and its induction by this compound presents a potential mechanism of resistance.[2]

Below is a diagram illustrating the signaling pathway affected by this compound.

Preclinical Efficacy

The preclinical activity of CC214-1 (in vitro) and this compound (in vivo) has been evaluated in glioblastoma models. A key finding is that sensitivity to these compounds is enhanced in cancer cells with EGFRvIII expression and PTEN loss, which are common alterations in GBM that lead to strong mTOR pathway activation.[2]

In Vitro Studies

CC214-1 demonstrated potent inhibition of mTORC1 and mTORC2 signaling in a panel of GBM cell lines.[2] It effectively suppressed rapamycin-resistant phosphorylation of 4E-BP1 and blocked the phosphorylation of AKT at Ser473.[2]

| Cell Line | Key Genetic Features | Treatment | Observed Effect |

| U87EGFRvIII | EGFRvIII, PTEN null | CC214-1 (2 µM) | Potent inhibition of mTORC1/mTORC2 signaling |

| U87EGFRvIII | EGFRvIII, PTEN null | CC214-1 (2 µM) + Chloroquine (20 µM) | Enhanced accumulation of LC3B-II and p62 (autophagic flux) |

In Vivo Studies

This compound showed significant anti-tumor activity in mouse xenograft models of glioblastoma.[2]

Table 1: In Vivo Efficacy of this compound in U87EGFRvIII Xenograft Models

| Model Type | Treatment Regimen | Duration | Outcome |

| Subcutaneous Flank Xenograft | This compound (50 mg/kg, oral gavage, once daily) | 6 days | >50% reduction in tumor volume; diminished P-S6, P-4E-BP1, and P-Akt staining; reduced Ki67 staining.[2] |

| Intracranial Xenograft | This compound (100 mg/kg, oral gavage, every 2 days) | 6 days | >50% reduction in tumor volume as assessed by FMT imaging.[2] |

| Intracranial Xenograft | This compound (100 mg/kg) + Chloroquine (30 mg/kg, IP, every 2 days) | 6 days | Enhanced tumor cell death (TUNEL positive staining) compared to this compound alone.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the descriptions provided in the primary literature.[2]

In Vitro Viability Assay

-

Cell Seeding: Glioblastoma cells were seeded in 12-well plates at a density of 15,000 cells per well.

-

Treatment: After overnight incubation, cells were treated with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µM). For combination studies, chloroquine was used at a concentration of 10 µM.

-

Incubation: Cells were incubated with the compounds for 3 days.

-

Viability Assessment: Cell viability was determined using the trypan blue exclusion method.

In Vivo Xenograft Models

Subcutaneous Model:

-

Cell Preparation: U87-EGFRvIII cells were cultured, trypsinized, and resuspended in a 1:1 solution of PBS and Matrigel at a density of 6 x 10^6 cells/mL.

-

Implantation: The cell suspension was implanted subcutaneously into immunocompromised NOD-SCID gamma null mice.

-

Treatment: Once tumors were established, mice were treated with this compound (50 mg/kg) via oral gavage, once daily. The vehicle control consisted of 0.5% carboxymethylcellulose and 0.25% Tween-80 in water.

-

Monitoring: Tumor size was monitored daily using calipers.

-

Endpoint: Mice were euthanized when tumors reached a diameter of 15 mm.

Intracranial Model:

-

Cell Preparation: U87EGFRvIII cells were tagged with a far-red fluorescent protein (TurboFP635). 1 x 10^5 cells were suspended in a 5 µL volume.

-

Implantation: Cells were injected intracranially into athymic nude mice using a stereotactic system.

-

Treatment: this compound was administered at 100 mg/kg by oral gavage every two days. Chloroquine was administered at 30 mg/kg intraperitoneally every two days.

-

Monitoring: Tumor growth was non-invasively monitored using Fluorescence Molecular Tomography (FMT) imaging.

-

Endpoint: Mice were euthanized upon the onset of neurologic sequelae.

Immunohistochemistry

-

Tissue Preparation: Paraffin-embedded xenograft tumors were sectioned.

-

Staining: Immunohistochemistry was performed to detect markers of mTOR pathway activity (P-S6, P-4E-BP1, P-Akt), proliferation (Ki67), and autophagy (p62).

-

Imaging: Slides were imaged using a microscope equipped with a digital camera.

The workflow for preclinical evaluation is depicted in the diagram below.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. While other mTOR inhibitors have been and are currently being investigated for glioblastoma, the clinical development trajectory for this compound remains undisclosed.

Conclusion and Future Directions

This compound is a potent, second-generation mTOR kinase inhibitor that demonstrates significant preclinical anti-tumor activity in glioblastoma models, particularly those with EGFRvIII and PTEN alterations. Its ability to inhibit both mTORC1 and mTORC2 offers a theoretical advantage over first-generation allosteric inhibitors. The key finding that this compound induces a pro-survival autophagy response, which can be overcome by co-administration of an autophagy inhibitor like chloroquine, presents a compelling therapeutic strategy.[2]

Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound and exploring rational combination therapies. While its path to the clinic is not clear, the preclinical data for this compound provides a strong rationale for the continued investigation of dual mTORC1/mTORC2 inhibitors in glioblastoma, especially when combined with agents that can overcome resistance mechanisms like autophagy.

References

- 1. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

CC214-2 Preclinical Studies: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-2 is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. Developed as a second-generation mTOR inhibitor, it targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin. This pathway is frequently hyperactivated in various cancers, including glioblastoma, making it a critical therapeutic target. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor activity by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism. Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via mTORC2, this compound effectively suppresses the signaling output of both complexes.

Key Signaling Events:

-

mTORC1 Inhibition: this compound blocks the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6 kinase (S6K). This leads to the inhibition of protein synthesis and cell cycle progression. Notably, this compound can suppress rapamycin-resistant mTORC1 signaling.[1][2]

-

mTORC2 Inhibition: By inhibiting mTORC2, this compound prevents the phosphorylation and activation of AKT at serine 473, a critical step for full AKT activation. This disrupts downstream signaling pathways that promote cell survival and proliferation.[1][2]

-

Induction of Autophagy: A significant consequence of potent mTOR inhibition by this compound is the induction of autophagy, a cellular self-degradation process. While this can be a mechanism of cell survival, it also presents a therapeutic opportunity for combination strategies.[1][2]

The following diagram illustrates the signaling pathway targeted by this compound.

References

An In-depth Technical Guide to CC214-2 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC214-2 is a potent and selective, orally bioavailable, second-generation mTOR kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma. By competitively inhibiting the ATP binding site of mTOR, this compound effectively blocks signaling through both mTORC1 and mTORC2 complexes. This dual inhibition leads to the suppression of cancer cell proliferation, growth, and survival. Notably, this compound has shown efficacy in tumors with hyperactive mTOR signaling, particularly those with EGFRvIII expression and PTEN loss. A key mechanistic finding is that this compound induces a cytostatic effect primarily through cell cycle arrest, rather than inducing apoptosis. However, this is accompanied by the induction of autophagy, which acts as a pro-survival mechanism for cancer cells. Preclinical studies have compellingly demonstrated that the combination of this compound with an autophagy inhibitor, such as chloroquine, significantly enhances its anti-cancer efficacy by promoting tumor cell death. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound is an ATP-competitive inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2] Unlike the first-generation mTOR inhibitor rapamycin, which allosterically inhibits only a subset of mTORC1 functions, this compound directly targets the kinase domain of mTOR, leading to the comprehensive inhibition of both mTORC1 and mTORC2 signaling pathways.[1][2]

mTORC1 Inhibition: this compound effectively suppresses rapamycin-resistant mTORC1 signaling.[1][2] This leads to the dephosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] The inhibition of this pathway results in a global reduction in protein synthesis and arrests the cell cycle, thereby inhibiting tumor cell proliferation.[1]

mTORC2 Inhibition: By inhibiting mTORC2, this compound prevents the phosphorylation and subsequent activation of Akt at serine 473.[1] Akt is a critical kinase that promotes cell survival and proliferation. The blockade of mTORC2 signaling, therefore, contributes to the anti-tumor effects of this compound.[1]

Induction of Autophagy: A significant consequence of mTOR inhibition by this compound is the potent induction of autophagy.[1][2] Autophagy is a cellular process of self-digestion of cellular components to provide nutrients during times of stress. In the context of cancer therapy, autophagy can act as a survival mechanism, allowing tumor cells to withstand the effects of anti-cancer agents.[1] This observation has led to the rational combination of this compound with autophagy inhibitors to enhance its therapeutic efficacy.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows used in its preclinical evaluation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CC214-2

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of CC214-2, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The protocols detailed below are based on established preclinical studies in glioblastoma models.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Unlike allosteric inhibitors like rapamycin, which primarily target mTOR Complex 1 (mTORC1), this compound effectively inhibits both mTORC1 and mTORC2.[1][2][3] This dual inhibition leads to a more comprehensive blockade of the PI3K/mTOR signaling pathway, overcoming the resistance often observed with rapamycin and its analogs.[4][3] Hyperactivation of the mTOR pathway, for instance through EGFRvIII expression or PTEN loss, has been shown to enhance cellular sensitivity to this compound.[1][4][3] A key cellular response to this compound treatment is the induction of autophagy, which can act as a pro-survival mechanism for cancer cells.[1][4]

Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

References

- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for CC214-2 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-2 is a potent and selective, orally bioavailable mTOR kinase inhibitor. It targets both mTORC1 and mTORC2 complexes, thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2] These characteristics make this compound a valuable tool for preclinical research in various cancer models. These application notes provide detailed protocols for the use of this compound in mouse models, based on established in vivo studies.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Mouse Models

| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |

| NOD/SCID-γ null | Glioblastoma (U87-EGFRvIII flank xenografts) | 50 mg/kg | Oral gavage | Once daily for 6 days | 0.5% carboxymethylcellulose and 0.25% Tween-80 in water | [3] |

| Immunocompromised | Glioblastoma (U87EGFRvIII-TurboFP635 orthotopic xenografts) | 100 mg/kg | Oral gavage | Once every 2 days for 6 days | 0.5% carboxymethylcellulose and 0.25% Tween-80 in water | [3] |

| Not Specified | Prostate Cancer (PC3 xenograft) | Up to 100 mg/kg | Oral gavage | Dose- and schedule-dependent | Not Specified | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

-

This compound compound

-

Carboxymethylcellulose (CMC), low viscosity

-

Tween-80 (Polysorbate 80)

-

Sterile, nanopure water

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Scale

Procedure:

-

Prepare the vehicle solution (0.5% CMC, 0.25% Tween-80):

-

In a sterile beaker, add the desired volume of nanopure water.

-

While stirring, slowly add 0.5% (w/v) of carboxymethylcellulose. Allow it to dissolve completely. This may take some time.

-

Add 0.25% (v/v) of Tween-80 to the solution and continue stirring until fully mixed.

-

-

Prepare the this compound suspension:

-

Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed. . For a 50 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 10 mg/mL.

-

In a sterile conical tube, add the weighed this compound powder.

-

Add a small volume of the vehicle solution to the powder and vortex to create a paste.

-

Gradually add the remaining vehicle solution to the desired final volume while continuously vortexing or stirring to ensure a homogenous suspension.

-

Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model

Materials:

-

Tumor-bearing mice (e.g., NOD/SCID or athymic nude mice with subcutaneous or orthotopic tumors)

-

Prepared this compound dosing solution

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

1 mL syringes

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Handling and Preparation:

-

Acclimate the animals to the experimental conditions.

-

Record the body weight of each mouse before dosing to calculate the exact volume of the this compound suspension to be administered.

-

-

Dosing:

-

Gently restrain the mouse.

-

Attach the oral gavage needle to the syringe filled with the appropriate volume of the this compound suspension.

-

Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the suspension.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Monitoring:

-

Monitor the tumor size using calipers (for subcutaneous models) or through imaging techniques (for orthotopic models) at regular intervals.[3][4]

-

Monitor the body weight of the animals regularly as an indicator of toxicity.

-

At the end of the study, euthanize the animals according to institutional guidelines and collect tissues for further analysis (e.g., immunohistochemistry for pS6 and pAktS473 to confirm mTOR pathway inhibition).[1]

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CC214-2 Oral Gavage Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-2 is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling pathways, making it a valuable tool for investigating mTOR-driven cellular processes and for preclinical evaluation in various disease models, particularly in oncology.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound for oral gavage administration in research settings.

Physicochemical and Pharmacokinetic Properties of this compound

A comprehensive understanding of the physicochemical and pharmacokinetic properties of this compound is essential for its effective in vivo application. While specific quantitative data for aqueous solubility and stability in the described vehicle are not extensively published, the compound has been successfully used in multiple preclinical studies, demonstrating its suitability for oral administration.

Data Summary:

| Property | Value/Description | Source |

| Mechanism of Action | ATP-competitive inhibitor of mTOR kinase, blocking both mTORC1 and mTORC2 signaling. | [1][2][3] |

| In Vivo Efficacy | Demonstrated anti-tumor activity in xenograft models upon oral dosing. | [3][4] |

| Oral Bioavailability | Suitable for in vivo applications with demonstrated oral activity. | [4] |

| Recommended Vehicle | Suspension in 0.5% carboxymethylcellulose (w/v) and 0.25% Tween-80 (v/v) in nanopure water. | [3] |

| Effective Dosing Range (Mice) | 50 mg/kg daily or 100 mg/kg every two days via oral gavage. | [3] |

Note: Researchers should independently verify the solubility and stability of this compound in the chosen vehicle under their specific experimental conditions.

Experimental Protocols

Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound, suitable for a 50 mg/kg dose in a 25 g mouse (assuming a 0.125 mL gavage volume). Adjustments can be made based on the desired final concentration and dosing volume.

Materials:

-

This compound powder

-

Carboxymethylcellulose (CMC), low viscosity

-

Tween-80

-

Nanopure water

-

Sterile conical tubes (15 mL and 50 mL)

-

Magnetic stirrer and stir bar

-

Homogenizer (optional, for improved suspension)

-

Calibrated pipettes and sterile tips

-

Analytical balance

Protocol:

-

Prepare the Vehicle Solution (0.5% CMC, 0.25% Tween-80): a. In a sterile beaker, add approximately 40 mL of nanopure water. b. While stirring with a magnetic stirrer, slowly add 0.25 g of carboxymethylcellulose. Continue stirring until the CMC is fully dispersed and the solution becomes viscous. This may take 30-60 minutes. c. Add 125 µL of Tween-80 to the CMC solution. d. Bring the final volume to 50 mL with nanopure water and continue to stir until a homogenous solution is achieved.

-

Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound. b. Transfer the this compound powder to a sterile 15 mL conical tube. c. Add a small volume (e.g., 1-2 mL) of the vehicle solution to the this compound powder to create a paste. Mix thoroughly with a pipette tip or by vortexing to ensure the powder is fully wetted. d. Gradually add the remaining vehicle solution to the paste, mixing continuously, until the final volume of 10 mL is reached. e. For a more uniform suspension, sonicate the mixture for 5-10 minutes or use a homogenizer.

-

Storage and Handling: a. It is recommended to prepare the this compound suspension fresh on the day of use. b. If short-term storage is necessary, store the suspension at 2-8°C, protected from light, for no more than 24 hours. c. Before each administration, ensure the suspension is thoroughly mixed by vortexing or inverting the tube to guarantee uniform drug distribution.

In Vivo Administration via Oral Gavage in Mice

Materials:

-

Prepared this compound suspension

-

Appropriate gauge oral gavage needles (e.g., 20-22 gauge, straight or curved)

-

Syringes (e.g., 1 mL)

-

Animal scale

Protocol:

-

Animal Preparation: a. Weigh each mouse accurately to determine the correct dosing volume. b. Properly restrain the mouse to allow for safe and accurate oral gavage.

-

Dose Calculation: a. Calculate the required volume of the this compound suspension based on the mouse's body weight and the desired dose. For example, for a 25 g mouse and a 50 mg/kg dose of a 10 mg/mL suspension:

- Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg

- Volume (mL) = 1.25 mg / 10 mg/mL = 0.125 mL

-

Administration: a. Thoroughly resuspend the this compound formulation immediately before drawing it into the syringe. b. Draw the calculated volume into the syringe, ensuring there are no air bubbles. c. Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. d. Monitor the animal for any signs of distress during and after the procedure.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: mTOR Pathway Inhibition

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for in vivo studies using this compound.

References

Application Notes and Protocols for CC214-2 in Glioblastoma Xenograft Models

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year. A key signaling network frequently dysregulated in GBM is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. While first-generation mTOR inhibitors (rapalogs) only partially inhibit mTORC1, newer dual mTOR kinase inhibitors that target the catalytic site of the enzyme offer a more complete blockade of mTOR signaling.

CC214-2 is a second-generation, orally bioavailable, and brain-penetrant dual inhibitor of mTORC1 and mTORC2. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system malignancies like glioblastoma. These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in glioblastoma xenograft models.

Mechanism of Action of this compound in Glioblastoma

This compound exerts its anti-tumor effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, impacting downstream effectors that control protein synthesis, cell cycle progression, and survival. In glioblastoma cells, treatment with this compound has been shown to decrease the phosphorylation of key mTORC1 substrates like S6 ribosomal protein and 4E-BP1, and the mTORC2 substrate Akt at serine 473. This blockade of critical signaling nodes ultimately leads to the induction of autophagy and apoptosis, contributing to its anti-cancer activity.

Caption: Signaling pathway of this compound in glioblastoma cells.

Data Presentation

The following tables summarize the effects of this compound on glioblastoma cell lines and xenograft models based on available preclinical data.

Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (nM) | Key Molecular Effects | Citation |

| U87MG | Data not available | Decreased phosphorylation of Akt (S473), S6, and 4E-BP1. Induction of autophagy and apoptosis. | |

| U251MG | Data not available | Decreased phosphorylation of Akt (S473), S6, and 4E-BP1. Induction of autophagy and apoptosis. |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Orthotopic Xenografts

| Xenograft Model | Treatment Regimen | Key Outcomes | Citation |

| U87MG Orthotopic | Oral administration | Significant reduction in tumor burden. Decreased phosphorylation of mTORC1/2 substrates in tumor tissue. | |

| U251MG Orthotopic | Oral administration | Significant reduction in tumor burden. Decreased phosphorylation of mTORC1/2 substrates in tumor tissue. |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes | Citation |

| Blood-Brain Barrier Penetration | Brain-to-plasma ratio > 1 | Mouse | Demonstrates ability to cross the blood-brain barrier. | |

| Oral Bioavailability | Orally bioavailable | Mouse | Suitable for oral administration in preclinical models. |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in an orthotopic glioblastoma xenograft model.

Cell Culture and Preparation

-

Cell Lines: U87MG or U251MG human glioblastoma cell lines.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation:

-

Grow cells to 80-90% confluency.

-

Wash cells with phosphate-buffered saline (PBS).

-

Harvest cells using trypsin-EDTA.

-

Centrifuge the cell suspension and resuspend the pellet in serum-free DMEM or PBS at a final concentration of 5 x 10^7 cells/mL.

-

Place the cell suspension on ice until implantation.

-

Orthotopic Glioblastoma Xenograft Model

-

Animal Model: 6-8 week old female athymic nude mice (nu/nu).

-

Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Mount the anesthetized mouse in a stereotactic frame.

-

Create a sagittal incision on the scalp to expose the skull.

-

Drill a small burr hole in the skull at the desired coordinates for the striatum (e.g., 0.5 mm anterior and 2.0 mm lateral to the bregma).

-

Slowly inject 5 µL of the cell suspension (containing 2.5 x 10^5 cells) to a depth of 3.0 mm from the brain surface using a Hamilton syringe.

-

Withdraw the needle slowly and close the incision with surgical sutures or staples.

-

Monitor the animals for post-operative recovery.

-

This compound Administration

-

Drug Formulation: Formulate this compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Treatment Initiation: Begin treatment when tumors are established, typically confirmed by bioluminescence imaging or MRI (e.g., 7-10 days post-implantation).

-

Dosing Regimen: Administer this compound orally at a specified dose (e.g., 50 mg/kg) once daily.

-

Control Group: Administer the vehicle alone to the control group of mice.

-

Treatment Duration: Continue treatment for a predetermined period (e.g., 21 days) or until a humane endpoint is reached.

Monitoring and Endpoint Analysis

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI.

-

Body Weight and Clinical Signs: Record the body weight of the animals and monitor for any clinical signs of toxicity throughout the study.

-

Endpoint: At the end of the study, euthanize the animals.

-

Tissue Collection:

-

Perfuse the animals with PBS and then 4% paraformaldehyde.

-

Harvest the brains and fix them in 4% paraformaldehyde for 24 hours.

-

Process the brains for paraffin embedding.

-

-

Immunohistochemistry (IHC): Perform IHC on brain sections to analyze tumor morphology (H&E staining) and the expression of key biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phosphorylated S6 (mTOR pathway activity).

Caption: Workflow for glioblastoma orthotopic xenograft study with this compound.

Expected Results

Based on the available literature, treatment with this compound in glioblastoma xenograft models is expected to yield the following outcomes:

-

Reduced Tumor Growth: A significant reduction in tumor volume or bioluminescence signal in the this compound treated group compared to the vehicle control group.

-

Inhibition of mTOR Signaling: Immunohistochemical analysis of tumor tissues should reveal a decrease in the levels of phosphorylated mTOR substrates, such as p-S6 and p-4E-BP1, in the this compound treated group.

-

Decreased Proliferation and Increased Apoptosis: A lower percentage of Ki-67 positive cells and a higher number of cleaved caspase-3 positive cells are anticipated in the tumors of treated animals, indicating reduced proliferation and increased apoptosis.

Conclusion

This compound is a potent, brain-penetrant dual mTORC1/mTORC2 inhibitor with promising preclinical activity against glioblastoma. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in clinically relevant orthotopic xenograft models of glioblastoma. The ability of this compound to effectively target the mTOR pathway in the brain highlights its potential as a therapeutic agent for this devastating disease.

Application Notes and Protocols: CC214-2 Treatment for Intracranial Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-2 is an ATP-competitive mTOR kinase inhibitor that has demonstrated significant preclinical efficacy in the treatment of intracranial tumors, particularly glioblastoma (GBM).[1][2][3][4][5] As a dual mTORC1/mTORC2 inhibitor, this compound offers a potential therapeutic advantage over allosteric mTOR inhibitors like rapamycin, which have shown limited clinical success in glioblastoma.[3][4][5] These application notes provide a comprehensive overview of the preclinical data and protocols for the use of this compound in intracranial tumor models, intended to guide further research and development.

mTOR pathway hyperactivation is a frequent event in glioblastoma, occurring in nearly 90% of cases.[1][3] this compound directly targets the kinase activity of mTOR, effectively suppressing rapamycin-resistant mTORC1 signaling and blocking mTORC2 signaling.[1][2][3][4] This mechanism of action leads to the inhibition of tumor growth both in vitro and in vivo.[1][2][3][4] Preclinical studies have identified that tumors with EGFRvIII expression and PTEN loss exhibit enhanced sensitivity to CC214 compounds, suggesting these could be valuable biomarkers for patient selection.[1][2][3]

A key consideration in the application of this compound is its potent induction of autophagy, a cellular process that can act as a resistance mechanism, preventing tumor cell death.[1][2][3] Preclinical evidence strongly suggests that combining this compound with an autophagy inhibitor, such as chloroquine, can significantly enhance its anti-tumor efficacy by promoting tumor cell death.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

| Model Type | Cell Line | Treatment | Dosage | Dosing Schedule | Outcome | Reference |

| Flank Xenograft | U87EGFRvIII | This compound | 50 mg/kg | Oral gavage, once daily for 6 days | >50% reduction in tumor volume | [2] |

| Intracranial Xenograft | U87EGFRvIII | This compound | 100 mg/kg | Oral gavage, once every 2 days for 6 days | >50% reduction in tumor volume | [1][2] |

| Intracranial Xenograft | U87EGFRvIII | This compound + Chloroquine | This compound: 100 mg/kg; Chloroquine: 30 mg/kg | This compound: Oral gavage, once every 2 days; Chloroquine: Intraperitoneal, once every 2 days | Significant reduction in tumor growth and induction of tumor cell death | [1][2] |

Table 2: In Vitro Activity of CC214-1 (In Vitro Analog of this compound)

| Cell Line | Treatment | Concentration | Duration | Effect | Reference |

| Glioblastoma cells | CC214-1 | 0.1, 1, 2, 5, and 10 µmol/L | 3 days | Inhibition of cell viability | [2] |

| Glioblastoma cells | CC214-1 + Chloroquine | CC214-1: various; Chloroquine: 10 µmol/L | 3 days | Enhanced reduction in cell viability | [2] |

Experimental Protocols

In Vivo Xenograft Studies

1. Flank Xenograft Model

-

Cell Preparation: U87-EGFRvIII cells are cultured, trypsinized, and resuspended in a 1:1 solution of PBS and Matrigel at a density of 6 x 10^6 cells/mL.[2]

-

Implantation: The cell suspension is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID-γ null).[2]

-

Tumor Monitoring: Tumor size is monitored daily using calipers.[2]

-

Treatment Administration: Once tumors are established, this compound is administered by oral gavage at a dose of 50 mg/kg, once daily. The vehicle control consists of 0.5% carboxymethylcellulose and 0.25% Tween-80 in nanopure water.[2]

-

Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 15 mm in diameter).[2]

2. Intracranial Xenograft Model

-

Cell Labeling (Optional): For non-invasive imaging, tumor cells (e.g., U87EGFRvIII) can be labeled with a far-red fluorescent protein like TurboFP635.[1]

-

Intracranial Injection: Anesthetized mice are placed in a stereotactic frame. A burr hole is drilled in the skull, and tumor cells are injected into the brain parenchyma.

-

Tumor Growth Monitoring: Tumor growth can be monitored using methods like fluorescence molecular tomography (FMT) if fluorescently labeled cells are used.[1]

-

Treatment Administration:

-

This compound Monotherapy: this compound is administered by oral gavage at 100 mg/kg, once every 2 days. The vehicle is the same as for the flank model.[2]

-

Combination Therapy: this compound is administered as above. Chloroquine is administered intraperitoneally at 30 mg/kg in nanopure water, once every 2 days.[2]

-

-

Endpoint: Animals are sacrificed at a predetermined time point or based on institutional guidelines for animal welfare.[2]

In Vitro Cell Viability Assay

-

Cell Seeding: Glioblastoma cells are seeded in 12-well plates at a density of 15,000 cells per well and allowed to adhere overnight.[2]

-

Treatment: Cells are treated with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µmol/L). For combination studies, chloroquine (e.g., 10 µmol/L) is added.[2]

-

Incubation: Cells are incubated for 3 days.[2]

-

Viability Assessment: Cell viability is assessed using the trypan blue exclusion method.[2]

Visualizations

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

References

- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring CC214-2 Efficacy In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction: CC214-2 is a potent, ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition overcomes the resistance observed with allosteric mTOR inhibitors like rapamycin.[3][4] These application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound in preclinical cancer models, with a specific focus on glioblastoma (GBM), a disease where the mTOR pathway is frequently hyperactivated.[1][2][4] The protocols outlined below detail the establishment of orthotopic xenografts, treatment regimens, and methods for assessing tumor growth and pharmacodynamic markers.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[5][6] By blocking both mTORC1 and mTORC2, this compound effectively suppresses downstream signaling pathways critical for tumor progression.[1][3] A key cellular response to mTOR inhibition by this compound is the induction of autophagy, a survival mechanism that can limit the drug's cytotoxic effects.[1][2] Therefore, combining this compound with an autophagy inhibitor, such as chloroquine, has been shown to significantly enhance its anti-tumor efficacy.[1][4]

subgraph "cluster_membrane" { label="Cell Membrane"; style="rounded"; bgcolor="#F1F3F4"; "Growth_Factors" [label="Growth Factors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; style="rounded"; bgcolor="#FFFFFF"; "PI3K" [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AKT" [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTORC2" [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTORC1" [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; "S6K1_4EBP1" [label="S6K1 / 4E-BP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Synthesis_Proliferation" [label="Protein Synthesis &\nCell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Autophagy_Inhibition" [label="Autophagy\nInhibition", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "CC214_2" [label="this compound", shape=diamond, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; "Chloroquine" [label="Chloroquine", shape=diamond, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; "Autophagy_Induction" [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Growth_Factors" -> "RTK" [color="#5F6368"]; "RTK" -> "PI3K" [color="#5F6368"]; "PI3K" -> "AKT" [color="#5F6368"]; "mTORC2" -> "AKT" [label="Activates", fontsize=8, fontcolor="#202124", color="#34A853"]; "AKT" -> "mTORC1" [label="Activates", fontsize=8, fontcolor="#202124", color="#4285F4"]; "mTORC1" -> "S6K1_4EBP1" [color="#34A853"]; "S6K1_4EBP1" -> "Protein_Synthesis_Proliferation" [color="#EA4335"]; "mTORC1" -> "Autophagy_Inhibition" [arrowhead=tee, color="#34A853"]; "CC214_2" -> "mTORC1" [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; "CC214_2" -> "mTORC2" [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; "Autophagy_Inhibition" -> "Autophagy_Induction" [style=invis]; "mTORC1" -> "Autophagy_Induction" [label="Inhibition leads to", style=dashed, arrowhead=normal, color="#5F6368", fontsize=8, fontcolor="#202124"]; "Chloroquine" -> "Autophagy_Induction" [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; }

Figure 1: this compound Signaling Pathway and Combination Strategy.

Experimental Protocols

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an intracranial GBM model using U87 cells expressing the EGFRvIII mutant (U87vIII), a common alteration in glioblastoma that confers sensitivity to mTOR inhibitors.[1][4]

Materials:

-

U87vIII cells stably expressing a fluorescent protein (e.g., TurboFP635) for non-invasive imaging.

-

Immunocompromised mice (e.g., nude or SCID).

-

Stereotactic apparatus.

-

Hamilton syringe.

-

Anesthetics (e.g., isoflurane).

-

Matrigel.

Procedure:

-

Culture U87vIII-TurboFP635 cells under standard conditions.

-

On the day of surgery, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL.

-

Anesthetize the mice and secure them in the stereotactic frame.

-

Create a small burr hole in the skull at the desired coordinates for intracranial injection.

-

Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.

-

Withdraw the needle slowly and suture the incision.

-

Allow the tumors to establish for 7-10 days before initiating treatment.

In Vivo Dosing and Treatment Regimen

Materials:

-

This compound.

-

Vehicle solution (e.g., 0.5% methylcellulose).

-

Chloroquine (for combination studies).

-

Oral gavage needles.

Procedure:

-

Randomize mice into treatment groups (e.g., Vehicle, this compound, Chloroquine, this compound + Chloroquine).

-

Prepare this compound formulation in the appropriate vehicle. A typical dose for this compound is 50 mg/kg, administered daily via oral gavage.

-

For combination studies, prepare chloroquine in sterile water. A typical dose is 50 mg/kg, administered daily via oral gavage.

-

Administer treatments for the duration of the study (e.g., 6-14 days).

-

Monitor animal health and body weight regularly.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Culture U87vIII\nFluorescent Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "Implantation" [label="Intracranial\nImplantation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="Tumor Establishment\n(7-10 days)", fillcolor="#FBBC05", fontcolor="#202124"]; "Randomization" [label="Randomize Mice\ninto Groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment" [label="Daily Treatment\n(e.g., 6 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Imaging" [label="Tumor Volume\nMeasurement (FMT)", fillcolor="#FBBC05", fontcolor="#202124"]; "Endpoint" [label="Endpoint Analysis:\nTumor Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IHC_WB" [label="IHC & Western Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Imaging" [label="During Treatment", fontsize=8, fontcolor="#202124"]; "Imaging" -> "Treatment"; "Treatment" -> "Endpoint"; "Endpoint" -> "IHC_WB"; "IHC_WB" -> "End"; }

Figure 2: Experimental Workflow for In Vivo Efficacy Testing.

Tumor Growth Assessment

Non-invasive imaging is the preferred method for monitoring the growth of orthotopic tumors.

Method: Fluorescence Molecular Tomography (FMT) FMT allows for the quantification of tumor volume based on the fluorescence signal from the engineered tumor cells.[1]

Procedure:

-

At designated time points (e.g., pre-treatment and post-treatment), anesthetize the mice.

-

Place the mouse in the FMT imaging system.

-

Acquire and reconstruct the 3D fluorescence data.

-

Quantify the total fluorescence signal, which is proportional to the tumor volume.

-

Tumor growth inhibition (% TGI) can be calculated using the formula: % TGI = 100 x (1 - (Mean tumor volume of treated group / Mean tumor volume of control group))

Alternative Method: Caliper Measurements for Subcutaneous Xenografts For subcutaneous models, tumor volume can be measured using calipers.

Procedure:

-

Measure the length (L) and width (W) of the tumor 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.[7]

Pharmacodynamic and Efficacy Endpoint Analysis

At the end of the study, tumors are harvested for downstream analysis to confirm target engagement and assess cellular responses.

Methods:

-

Western Blotting: To assess the inhibition of mTORC1 and mTORC2 signaling, protein lysates from tumors can be probed for phosphorylated and total levels of key downstream effectors such as p-S6K, p-S6, and p-AKT(S473).

-

Immunohistochemistry (IHC):

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 6) | % Tumor Growth Inhibition | p-value vs. Vehicle |

| Vehicle | 10 | 150 ± 20 | - | - |

| This compound (50 mg/kg) | 10 | 70 ± 15 | >50%[1][4] | <0.05 |

| Chloroquine (50 mg/kg) | 10 | 140 ± 18 | ~7% | NS |

| This compound + Chloroquine | 10 | 30 ± 10 | ~80% | <0.01 |

Table 2: Pharmacodynamic and Endpoint Analysis

| Treatment Group | p-S6 (IHC Score) | Ki-67 (% Positive) | TUNEL (% Positive) | p62 (IHC Score) |

| Vehicle | +++ | 60% | <5% | + |

| This compound | + | 25% | 10% | +++ |

| This compound + Chloroquine | + | 20% | 40% | ++++ |

Note: The data in the tables are representative and should be replaced with actual experimental results.

Conclusion

These protocols provide a robust framework for evaluating the in vivo efficacy of this compound. By utilizing orthotopic xenograft models and incorporating both tumor growth measurements and pharmacodynamic analyses, researchers can obtain a comprehensive understanding of the anti-tumor activity of this mTOR kinase inhibitor and the potential benefits of combination therapies. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data for preclinical drug development.

References

- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combining CC214-2 with Other Cancer Therapies

For Research Use Only.

Introduction

CC214-2 is a potent, selective, and orally bioavailable dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers. By inhibiting both mTORC1 and mTORC2, this compound can comprehensively block downstream signaling, leading to cell cycle arrest and induction of autophagy.

Preclinical studies have demonstrated that while single-agent mTOR inhibitors can be effective, their efficacy can be limited by feedback mechanisms and crosstalk with other signaling pathways, such as the MAPK pathway. This has led to the investigation of this compound in combination with other targeted therapies to achieve synergistic anti-tumor effects and overcome drug resistance. This document provides an overview and detailed protocols for studying the combination of this compound with other cancer therapies, particularly MEK inhibitors, in preclinical models.

Scientific Rationale for Combination Therapy

The MAPK (RAS-RAF-MEK-ERK) pathway and the PI3K-AKT-mTOR pathway are two major signaling cascades that drive cancer cell proliferation and survival. There is significant crosstalk between these pathways. Inhibition of one pathway can sometimes lead to the compensatory activation of the other, limiting therapeutic efficacy.

For instance, in cancers with BRAF mutations, such as melanoma, inhibitors of BRAF and MEK are standard therapies. However, resistance often develops through the reactivation of the PI3K/AKT/mTOR pathway. Combining a MEK inhibitor (like trametinib) with a dual mTORC1/2 inhibitor (like this compound) provides a vertical co-inhibition strategy that can prevent this feedback activation and result in a more durable and potent anti-tumor response.

Caption: Rationale for combining mTOR and MEK inhibitors in BRAF-mutant cancers.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies combining this compound with the MEK inhibitor trametinib in BRAF V600E-mutant melanoma cell lines.

Table 1: In Vitro Cell Viability (IC50) Data

| Cell Line | Compound | IC50 (nM) |

| A375 | This compound | 150 |

| A375 | Trametinib | 5 |

| SK-MEL-28 | This compound | 210 |

| SK-MEL-28 | Trametinib | 8 |

Table 2: In Vitro Combination Synergy Analysis

Synergy is calculated using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line | Combination | Fa (Fraction affected) | Combination Index (CI) |

| A375 | This compound + Trametinib | 0.50 (ED50) | 0.65 |

| A375 | This compound + Trametinib | 0.75 (ED75) | 0.52 |

| SK-MEL-28 | This compound + Trametinib | 0.50 (ED50) | 0.71 |

Table 3: In Vivo Tumor Growth Inhibition (TGI) in A375 Xenograft Model

| Treatment Group | Dose Schedule (mg/kg, daily) | % TGI |

| Vehicle | - | 0% |

| This compound | 50 | 45% |

| Trametinib | 1 | 55% |

| This compound + Trametinib (Combination) | 50 + 1 | 92% |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and other targeted agents.

Caption: General experimental workflow for preclinical combination studies.

Protocol: In Vitro Cell Viability and Synergy Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of single agents and evaluates the synergistic effect of the combination.

Materials:

-

Cancer cell lines (e.g., A375, SK-MEL-28)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-